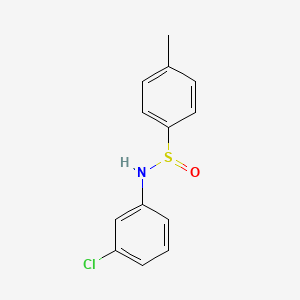

![molecular formula C16H18F3N3O B5578762 1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane is a chemical compound that has attracted interest in the scientific community due to its unique structure and potential applications in various fields.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives often involves multistep reaction sequences, as demonstrated in the synthesis of various 1,3,4-oxadiazole derivatives (Shankara et al., 2022). These processes typically include the condensation of aldehydes and acetophenones, followed by cyclization to yield the oxadiazole core.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, a related class, has been extensively studied. For example, a detailed study of the structural, electronic, and spectroscopic properties of a similar compound, 4-methyl-5-((5-phenyl-1,3,4 oxadiazol-2-yl)thio)benzene-1,2-diol, provides insights into the geometrical parameters, Infrared spectrum, and electronic properties (Amiri et al., 2016).

Chemical Reactions and Properties

The chemical reactions of 1,2,4-oxadiazole derivatives are diverse and can include radical-based routes to produce various substituted derivatives (Qin & Zard, 2015). These reactions are crucial for the functionalization and application of these compounds.

Physical Properties Analysis

The physical properties of oxadiazole derivatives are influenced by their molecular structure. Studies on similar compounds, such as the synthesis and characterization of 1,3,4-oxadiazole derivatives containing alkoxy chains, reveal the impact of different substituents on the optical and electrochemical properties (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives are complex and can be modified by various chemical reactions. For instance, the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles show the versatility of these compounds in chemical transformations (Rozhkov et al., 2004).

科学的研究の応用

Synthesis and Characterization

- Chemical Synthesis Applications : 1-Aza-1,3-bis(triphenylphosphoranylidene)propane enables the convenient preparation of various compounds like 3H-2-benzazepine and primary allylamines, demonstrating its utility in chemical synthesis (Katritzky, Jiang, & Steel, 1994).

Material Science and Engineering

- Ionic Liquid Synthesis : The seven-member alicyclic secondary amine, azepane, has been used to synthesize a new family of room temperature ionic liquids, highlighting its role in material science and green chemistry (Belhocine et al., 2011).

Organic Chemistry

- Creation of Heterocyclic Compounds : Synthesis of phthalazinone derivatives via reactions with starting material like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide showcases its importance in producing heterocyclic compounds (Mahmoud et al., 2012).

- Mass Spectral Analysis : The study of mass spectra of various fluorine-containing 1,2,4-oxadiazoles, including analysis of fragmentation patterns, indicates its importance in mass spectral analysis (Cotter, 1967).

Organic Electronics

- Organic Light Emitting Diodes (OLEDs) : The development of green phosphor iridium(III) complexes using 1,3,4-oxadiazolyl phenol as ancillary ligands for OLED applications exemplifies its use in electronic devices (Jin et al., 2014).

Advanced Materials Synthesis

- Polymer Synthesis : New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were prepared using aromatic diamines with preformed 1,3,4-oxadiazole ring, underlining its application in advanced material synthesis (Hamciuc, Hamciuc, & Brumǎ, 2005).

Spectroscopy and Analytical Chemistry

- Prototypical Properties Analysis : The synthesis of a novel dinuclear Eu3+ complex using a quadridentate compound containing 1,3,4-oxadiazole for studying photoluminescent properties, highlights its application in spectroscopy and analytical chemistry (Zhen-jun, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(azepan-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-5-12(6-8-13)15-20-14(23-21-15)11-22-9-3-1-2-4-10-22/h5-8H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVQXXMMPKTTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azepan-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)